Levofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , , ] It is the levo-enantiomer of the older drug ofloxacin. Levofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. [, ]
The synthesis of levofloxacin-d8 involves modifying the standard levofloxacin synthesis process to incorporate deuterium. This can be achieved through several methods:
The molecular structure of levofloxacin-d8 is similar to that of levofloxacin but includes deuterium atoms at specific positions within the molecule. The general formula for levofloxacin is , while for levofloxacin-d8, it is .
The incorporation of deuterium alters the vibrational properties of the molecule, which can be analyzed using infrared spectroscopy .
Levofloxacin-d8 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
Levofloxacin-d8 exerts its antibacterial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria:
Studies have shown that the mechanism remains effective despite the isotopic substitution with deuterium .
Levofloxacin-d8 exhibits several physical and chemical properties:
Levofloxacin-d8 is primarily utilized in scientific research:
Deuterium labeling has emerged as a fundamental strategy in modern drug development and environmental monitoring, leveraging the near-identical chemical behavior of protium and deuterium while exploiting their mass differences for analytical detection. Levofloxacin-d8 (CAS 1217716-71-6) exemplifies this approach, incorporating deuterium atoms at specific molecular positions to create a heavier analog (molecular weight 369.42 g/mol) that retains the biological activity and chemical reactivity of native levofloxacin (molecular weight 361.37 g/mol) [4] [6]. This isotopic tagging enables researchers to distinguish the labeled compound from its non-deuterated counterpart and environmental matrix components in sophisticated detection systems.
The primary application of Levofloxacin-d8 lies in its role as an internal standard in mass spectrometry, where its co-elution with native levofloxacin during chromatographic separation and nearly identical ionization efficiency allow for precise quantification through isotope dilution methods. This application capitalizes on the 8 Dalton mass difference between the labeled and unlabeled molecules, a feature that significantly enhances analytical accuracy in complex biological and environmental samples [6]. Beyond quantification, deuterated standards serve as tracers in metabolic studies, enabling detailed mapping of biotransformation pathways and identification of potentially bioactive or toxic metabolites without interference from endogenous compounds [4].
Table 1: Key Identifiers of Levofloxacin-d8 [2] [4] [10]
Property | Specification |
---|---|
Chemical Formula | C₁₈H₁₂D₈FN₃O₄ |
Molecular Weight | 369.42 g/mol |
CAS Number | 1217716-71-6 |
Alternate Names | (-)-Ofloxacin-d8; (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
Purity Standards | ≥98% deuterium enrichment; ≥99% chemical purity |
The strategic placement of deuterium atoms within the levofloxacin structure occurs specifically at the piperazinyl moiety, where eight hydrogen atoms are substituted at the N-methylpiperazine ring (positions 2,2,3,3,5,5,6,6-octadeutero-4-methylpiperazin-1-yl) [4] [6]. This region was selected due to its recognition as a metabolic soft spot in quinolone antibiotics, where oxidative transformations frequently occur. The carbon-deuterium bonds at these positions exhibit enhanced stability compared to carbon-hydrogen bonds—a phenomenon termed the kinetic isotope effect (KIE)—resulting in potentially altered metabolic profiles when the deuterated compound undergoes biological processing [9].
While the core antibacterial mechanism remains unaffected, as Levofloxacin-d8 maintains identical DNA gyrase inhibition to its progenitor, the deuterium substitution may influence pharmacokinetic behavior. The stronger C-D bond (approximately 1-5 kcal/mol stronger than C-H) can resist enzymatic cleavage by cytochrome P450 enzymes, potentially slowing the formation of dealkylated metabolites at the piperazine moiety [4] [9]. This property makes Levofloxacin-d8 particularly valuable for investigating metabolic stability without compromising the compound's primary pharmacological target engagement—the disruption of bacterial DNA supercoiling through gyrase inhibition [2]. The structural integrity of the quinolone core and chiral center at position C-3 remains preserved in Levofloxacin-d8, ensuring that its stereospecific interactions with biological targets mirror those of the native compound [4] [6].
Table 2: Structural Characteristics and Isotope Positioning in Levofloxacin-d8
Structural Feature | Deuteration Impact | Functional Consequence |
---|---|---|
Piperazine Ring | H→D substitution at all 8 positions | Altered metabolic stability; Resistance to oxidative N-dealkylation |
Quinolone Core | No deuteration | Preservation of antibacterial activity via DNA gyrase inhibition |
Chiral Center (C-3) | No stereochemical alteration | Maintained target specificity and potency |
Carboxylic Acid Group | No deuteration | Unchanged ionization behavior and metal chelation capacity |
The application of Levofloxacin-d8 extends far beyond pharmacological research into the critical domain of environmental science, where it serves as an essential quantitative tracer for detecting antibiotic pollution in aquatic systems. As concerns escalate regarding pharmaceutical residues in water sources and their contribution to antimicrobial resistance, precisely quantifying levofloxacin concentrations in complex environmental matrices becomes increasingly vital [3] [5]. Research employing Levofloxacin-d8 as an internal standard has revealed that conventional water treatment processes achieve less than 80% removal efficiency for fluoroquinolones, leading to persistent environmental contamination at concentrations ranging from ng/L to μg/L in surface waters and up to mg/L in pharmaceutical manufacturing effluents [3] [8].
Environmental toxicology studies utilizing Levofloxacin-d8-enhanced detection have demonstrated that even trace concentrations (as low as 5 μg/L) of levofloxacin can cause significant prokaryotic community shifts in aquatic microcosms, altering microbial population dynamics and potentially fostering antibiotic resistance development [5]. Furthermore, the compound plays a pivotal role in evaluating advanced water treatment technologies. When researchers spiked wastewater samples with Levofloxacin-d8, they could accurately track removal efficiencies across different treatment modalities:
Table 3: Analytical and Environmental Applications of Levofloxacin-d8
Application Domain | Specific Use | Technical Advantage |
---|---|---|
Mass Spectrometry | Internal standard for LC-MS/MS quantification | Corrects for matrix effects and ionization efficiency variations |
Metabolic Studies | Tracing metabolic pathways in biological systems | Enables distinction between drug-derived and endogenous metabolites |
Environmental Monitoring | Quantifying levofloxacin in water treatment studies | Allows precise recovery calculations in complex matrices |
Treatment Technology Assessment | Evaluating advanced oxidation process efficiency | Tracks parent compound degradation without interference from transformation products |
The critical importance of Levofloxacin-d8 in environmental chemistry is further highlighted by its role in identifying degradation products during treatment processes. When researchers employ the deuterated analog in oxidation studies, they can distinguish between true degradation products and analytical artifacts through characteristic mass spectral doublets separated by 8 Da—enabling more accurate reaction pathway elucidation for levofloxacin during advanced oxidation water treatment [8]. Studies have demonstrated that cleavage of the piperazine ring (specifically targeted by deuteration) correlates with loss of antibacterial activity, providing critical insights for designing effective water treatment strategies that mitigate antibiotic resistance selection pressure [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7